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Compound of Interest

Compound Name: 7-Methoxy-4-methylquinoline

Cat. No.: B1314273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-4-
methylquinoline (CAS No. 6238-12-6), a key heterocyclic compound with applications in
medicinal chemistry and materials science. This document compiles available mass
spectrometry data and outlines standard experimental protocols for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline
derivatives.

Core Spectroscopic Data

While comprehensive experimental spectra for 7-Methoxy-4-methylquinoline are not readily
available in the public domain, predicted mass spectrometry data provides valuable structural
confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 7-Methoxy-4-methylquinoline (C11H11:NO), the
exact mass is 173.0841 g/mol .[1] The predicted mass spectrometry data for various adducts
are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for 7-Methoxy-4-methylquinoline
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Adduct lon Predicted m/z
[M+H]* 174.0913
[M+Na]* 196.0732
[M+K]* 212.0472
[M+NHa]* 191.1179

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring
spectroscopic data for quinoline derivatives, which are directly applicable to 7-Methoxy-4-
methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
an organic compound in solution.

1H and 3C NMR Sample Preparation:

o Sample Weighing: Accurately weigh 5-10 mg of the sample for *H NMR and 20-25 mg for 13C
NMR.

e Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated
solvent (e.g., chloroform-d, DMSO-ds) in a clean NMR tube.

» Homogenization: Ensure the sample is fully dissolved by gentle agitation.
Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.
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e 1H NMR: A standard one-pulse experiment is typically used. Key parameters to optimize
include the number of scans, relaxation delay, and acquisition time to ensure a good signal-
to-noise ratio.

e 13C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance
sensitivity. A greater number of scans is typically required compared to *H NMR due to the
lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Measurement: A background spectrum of the clean ATR crystal is recorded first, followed by
the spectrum of the sample.

o Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the
determination of molecular weight and fragmentation patterns.

Sample Preparation and Introduction:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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« Introduction: The sample solution is introduced into the mass spectrometer via direct infusion
or through a chromatographic system like Gas Chromatography (GC) or Liquid
Chromatography (LC).

Instrumentation and Data Acquisition:

« lonization: Electrospray ionization (ESI) is a common technique for quinoline derivatives,
typically forming protonated molecules [M+H]* in positive ion mode.[2]

e Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF) and
Quadrupole analyzers.[2]

o Data Acquisition: The instrument is set to scan a specific mass range to detect the molecular
ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS)
can be performed to induce and analyze fragmentation.[2]

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 7-Methoxy-4-methylquinoline.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-4-methylquinoline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314273#spectroscopic-data-of-7-methoxy-4-
methylquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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